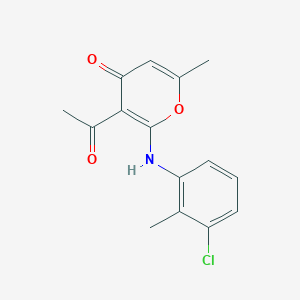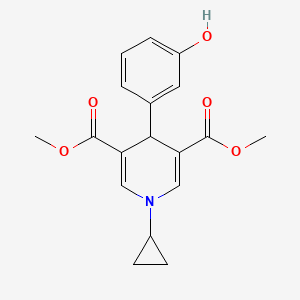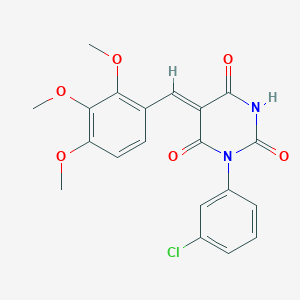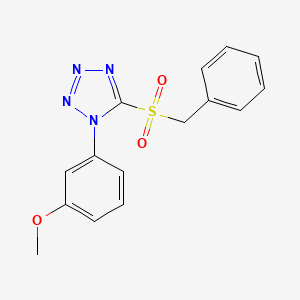
3-Acetyl-2-(3-chloro-2-methylanilino)-6-methyl-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-2-(3-chloro-2-methylanilino)-6-methyl-4H-pyran-4-one is an organic compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-(3-chloro-2-methylanilino)-6-methyl-4H-pyran-4-one typically involves the reaction of 3-chloro-2-methylaniline with a suitable acetylating agent, followed by cyclization to form the pyranone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the acetylation and cyclization processes. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2-(3-chloro-2-methylanilino)-6-methyl-4H-pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
3-Acetyl-2-(3-chloro-2-methylanilino)-6-methyl-4H-pyran-4-one has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions to explore new chemical transformations.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest in drug discovery and development.
Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents for treating various diseases.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-2-(3-chloro-2-methylanilino)-6-methyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of key enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-3-(3-chloro-2-methylanilino)-4H-pyran-4-one
- 3-Acetyl-2-(2-chloro-3-methylanilino)-6-methyl-4H-pyran-4-one
- 3-Acetyl-2-(3-bromo-2-methylanilino)-6-methyl-4H-pyran-4-one
Uniqueness
3-Acetyl-2-(3-chloro-2-methylanilino)-6-methyl-4H-pyran-4-one is unique due to its specific substitution pattern on the pyranone ring and the presence of the chloro and methyl groups on the aniline moiety. This unique structure can lead to distinct chemical reactivity and biological activity compared to similar compounds. The specific arrangement of functional groups can influence the compound’s interaction with molecular targets, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C15H14ClNO3 |
|---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
3-acetyl-2-(3-chloro-2-methylanilino)-6-methylpyran-4-one |
InChI |
InChI=1S/C15H14ClNO3/c1-8-7-13(19)14(10(3)18)15(20-8)17-12-6-4-5-11(16)9(12)2/h4-7,17H,1-3H3 |
InChI Key |
HSANFAPOBVYKED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)NC2=C(C(=CC=C2)Cl)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![11-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11081077.png)
![(2Z)-3-(3,3-diphenylpropyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11081088.png)
![ethyl 6-bromo-2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B11081091.png)
![Benzyl (1-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-1-oxopropan-2-yl)carbamate](/img/structure/B11081096.png)
![3-nitro-4-(pyrrolidin-1-yl)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11081102.png)
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B11081109.png)

![3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11081119.png)
![methyl [5-(methylsulfonyl)-2H-tetrazol-2-yl]acetate](/img/structure/B11081120.png)
![Methyl 2-{[({2-[3-(propan-2-yloxy)phenyl]quinolin-4-yl}carbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11081127.png)
![(5'-benzyl-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl)acetic acid](/img/structure/B11081134.png)

